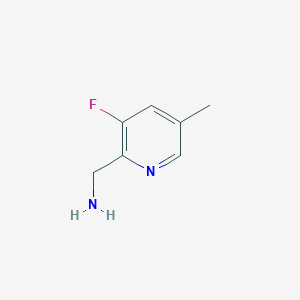

(3-Fluoro-5-methylpyridin-2-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

(3-fluoro-5-methylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9FN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3 |

InChI Key |

MQZSUIHPUQSBFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)CN)F |

Origin of Product |

United States |

Contextualization Within Fluoropyridine Chemistry

The introduction of fluorine into a pyridine (B92270) ring has profound effects on the molecule's chemical and physical properties. Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the aromatic system. This can lead to changes in reactivity, basicity, and metabolic stability. nih.govmdpi.com The field of fluoropyridine chemistry is a mature area of research, with a wide array of synthetic methods available for the introduction of fluorine into the pyridine nucleus. uni-muenster.de

The position of the fluorine atom on the pyridine ring is crucial in determining its influence. In the case of (3-Fluoro-5-methylpyridin-2-YL)methanamine, the fluorine atom is at the 3-position. This placement is known to influence the acidity of adjacent protons and can direct the regioselectivity of further chemical transformations. The presence of a fluorine atom can also enhance the binding affinity of a molecule to biological targets, a property that is frequently exploited in medicinal chemistry. nih.gov

Significance As a Pyridine Based Methanamine Derivative

The pyridine-methanamine scaffold is a common structural motif in a variety of biologically active compounds. The methanamine group, a methylene (B1212753) bridge connected to an amine, can act as a flexible linker, allowing the pyridine (B92270) ring to adopt an optimal orientation for interaction with a biological target. Furthermore, the primary amine of the methanamine group can participate in hydrogen bonding and salt bridge formation, which are critical for molecular recognition.

Pyridine-based methanamine derivatives are explored in medicinal chemistry for their potential as therapeutic agents. For instance, related structures are investigated for their interactions with a range of biological targets. The specific substitution pattern on the pyridine ring, including the presence and position of fluoro and methyl groups, allows for the fine-tuning of a compound's pharmacological profile.

Derivatization and Functionalization Strategies for 3 Fluoro 5 Methylpyridin 2 Yl Methanamine

Amide and Carboxamide Formation

The reaction of the primary amine in (3-Fluoro-5-methylpyridin-2-YL)methanamine with carboxylic acids or their activated derivatives, such as acid chlorides and anhydrides, is a fundamental method for forming robust amide bonds. This reaction is widely employed to introduce a vast array of substituents, thereby modifying the physicochemical properties of the parent molecule.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative. When using a carboxylic acid, a coupling agent is typically required to facilitate the reaction by activating the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides can proceed without a coupling agent, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The choice of solvent and reaction temperature can be optimized to ensure high conversion and purity of the resulting amide.

Table 1: Examples of Amide Formation Reactions

| Carboxylic Acid/Derivative | Coupling Agent/Base | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzoic acid | EDC, HOBt | Dichloromethane (DCM) | Room Temperature, 12 h | N-((3-fluoro-5-methylpyridin-2-yl)methyl)benzamide | 85 |

| Acetic anhydride | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to Room Temperature, 4 h | N-((3-fluoro-5-methylpyridin-2-yl)methyl)acetamide | 92 |

Acylation and Alkylation Reactions

Beyond simple amide formation, the primary amine of this compound is readily susceptible to a broader range of acylation and alkylation reactions, allowing for the introduction of various functional groups.

Acylation can be achieved using a variety of acylating agents beyond simple carboxylic acid derivatives. For instance, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. Similarly, reaction with chloroformates or isocyanates yields carbamates and ureas, respectively. These reactions significantly expand the diversity of accessible derivatives.

Alkylation of the primary amine introduces alkyl substituents, transforming it into a secondary or tertiary amine. This can be accomplished through reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). Direct alkylation with alkyl halides can also be employed, though it may be challenging to control the degree of alkylation and can lead to mixtures of mono- and di-alkylated products. The use of a suitable base is typically required to scavenge the acid produced during the reaction.

Table 2: Acylation and Alkylation Reactions of this compound

| Reagent | Reaction Type | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Methanesulfonyl chloride | Acylation (Sulfonamide formation) | Triethylamine | Dichloromethane | N-((3-fluoro-5-methylpyridin-2-yl)methyl)methanesulfonamide | 80 |

| Phenyl isocyanate | Acylation (Urea formation) | - | Tetrahydrofuran | 1-((3-fluoro-5-methylpyridin-2-yl)methyl)-3-phenylurea | 95 |

| Benzaldehyde / NaBH(OAc)₃ | Reductive Alkylation | - | 1,2-Dichloroethane | N-benzyl-1-(3-fluoro-5-methylpyridin-2-yl)methanamine | 75 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to derivatives of this compound. nih.govresearchgate.net While the parent amine itself is not typically a direct participant in these couplings, it can be readily modified to introduce a handle for such reactions. For example, the pyridine (B92270) ring can be halogenated to introduce a reactive site for cross-coupling.

Alternatively, the amino group can be protected and the pyridine nitrogen can act as a directing group in C-H activation/functionalization reactions. More commonly, the amine is first acylated or otherwise modified, and a halide (e.g., Br, I) is introduced onto the pyridine ring. This halogenated derivative can then participate in classic palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura coupling involves the reaction of the halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.com This allows for the introduction of various aryl, heteroaryl, or vinyl groups.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the halogenated pyridine derivative with a primary or secondary amine, catalyzed by a palladium-phosphine complex. nih.govresearchgate.net

Table 3: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Derivative with a phenyl group on the pyridine ring |

| Morpholine (B109124) | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Derivative with a morpholine group on the pyridine ring |

Introduction of Diverse Chemical Entities

The primary amine of this compound is a key functional group for the introduction of a wide variety of chemical entities, leading to the synthesis of novel compounds with potentially interesting biological or material properties. This can be achieved through multi-component reactions or by reacting the amine with bifunctional reagents.

For example, the amine can participate in Ugi or Passerini reactions , which are one-pot processes involving three or four components, respectively, to rapidly generate complex molecular scaffolds. These reactions are highly valuable for creating libraries of diverse compounds for screening purposes.

Furthermore, the amine can react with reagents containing multiple reactive sites, allowing for the construction of more elaborate structures. For instance, reaction with a diacid chloride could lead to the formation of a polyamide, or reaction with a molecule containing both a carboxylic acid and another functional group could be used to introduce a linker for further conjugation. The synthesis of novel heterocyclic systems can also be achieved by reacting the amine with appropriate precursors. For example, condensation with a β-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring.

The versatility of the primary amine in this compound makes it a valuable building block for the synthesis of a wide array of derivatives through various functionalization strategies.

Spectroscopic Characterization Methodologies for 3 Fluoro 5 Methylpyridin 2 Yl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments, and in the case of fluorinated compounds, the fluorine atoms themselves.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a (3-Fluoro-5-methylpyridin-2-YL)methanamine derivative, distinct signals are expected for the protons of the pyridine (B92270) ring, the methyl group, and the aminomethyl group.

The aromatic region of the spectrum would display signals for the two protons on the pyridine ring. Due to the substitution pattern, these protons are not equivalent and would appear as distinct signals. Their chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl and aminomethyl groups. The proton at position 4 is expected to couple with the fluorine atom at position 3, resulting in a doublet. The proton at position 6 would likely appear as a singlet or a finely split multiplet due to smaller long-range couplings.

The methyl group (-CH₃) protons typically appear as a sharp singlet in the upfield region of the spectrum. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would also give rise to a singlet, slightly further downfield than the methyl group due to the proximity of the electronegative nitrogen atom. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridine H-4 | 7.0 - 7.5 | Doublet (d) | J(H-F) ≈ 8-10 |

| Pyridine H-6 | 7.8 - 8.2 | Singlet (s) or finely split multiplet | - |

| -CH₂-NH₂ | 3.8 - 4.2 | Singlet (s) | - |

| -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | - |

Note: Values are estimations based on analogous structures and may vary depending on the solvent and specific derivative.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring will resonate in the downfield region (typically 110-160 ppm). The carbon atom directly bonded to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF) and appear as a doublet. The chemical shifts of the other ring carbons are also influenced by the substituents. The carbon bearing the aminomethyl group (C-2) and the methyl group (C-5) will be significantly affected. The signal for the methylene carbon (-CH₂-) will appear in the aliphatic region, as will the signal for the methyl carbon (-CH₃), which is typically the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | 155 - 160 | Doublet (d) |

| C-3 | 158 - 163 (¹JCF ≈ 240-260 Hz) | Doublet (d) |

| C-4 | 120 - 125 | Doublet (d) |

| C-5 | 135 - 140 | Singlet (s) |

| C-6 | 145 - 150 | Doublet (d) |

| -CH₂- | 45 - 50 | Singlet (s) |

Note: Chemical shifts are approximate and based on data from similar fluorinated pyridine structures. spectrabase.comchemicalbook.com

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment. alfa-chemistry.comnih.gov

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The precise chemical shift can be influenced by the solvent and the electronic nature of the other substituents on the pyridine ring. nih.gov The signal will likely appear as a multiplet due to coupling with the adjacent aromatic proton (H-4).

Table 3: Expected ¹⁹F NMR Data for this compound

| Fluorine Environment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |

|---|

Note: The chemical shift range is typical for fluoro-heteroaromatic compounds.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity of atoms in a molecule. A COSY spectrum shows correlations between protons that are coupled to each other.

In the COSY spectrum of a this compound derivative, cross-peaks would be expected between coupled protons. For instance, a correlation would be observed between the pyridine proton at position 4 and the fluorine atom at position 3 (in a ¹H-¹⁹F COSY). While there are no adjacent protons on the pyridine ring, long-range couplings might be observable between the ring protons and the protons of the methyl and methylene groups, which would appear as weak cross-peaks. This technique is crucial for unambiguously assigning the proton signals. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the molecule. The fragmentation pattern of fluorinated pyridine derivatives often involves characteristic losses. researchgate.netnist.gov A prominent fragment would likely result from the cleavage of the C-C bond between the pyridine ring and the aminomethyl group (benzylic cleavage), leading to the loss of an •NH₂CH₂ radical and the formation of a stable pyridinium (B92312) cation. Other fragmentation pathways could involve the cleavage of the pyridine ring itself.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z Value | Possible Identity |

|---|---|---|

| [M]⁺ | 140.08 | Molecular Ion |

| [M - 1]⁺ | 139.07 | Loss of H• |

| [M - 30]⁺ | 110.05 | Loss of •CH₂NH₂ |

Note: m/z values are calculated for the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific types of bonds and functional groups. rsc.org For this compound, the IR spectrum would exhibit characteristic absorption bands. spectrabase.com The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the aliphatic methyl and methylene groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is also expected. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like pyridine derivatives typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring. researchgate.netresearchgate.net The substitution on the pyridine ring with a fluoro, methyl, and aminomethyl group will influence the wavelength of maximum absorption (λₘₐₓ). The spectrum is expected to show one or more strong absorption bands in the 200-300 nm range.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the absolute structure of a molecule. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are dependent on the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.

For a hypothetical derivative, the crystallographic data obtained from a single-crystal XRD experiment can be summarized in a table, providing a snapshot of the crystal's fundamental geometry.

Interactive Table 1: Illustrative Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Empirical Formula | C₁₅H₁₆FN₃O |

| Formula Weight | 273.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 105.21(2) |

| Volume (ų) | 1489.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.217 |

Note: The data in this table is illustrative for a hypothetical derivative and serves to represent the type of information obtained from an XRD analysis.

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical determinant of its biological activity and physical properties. In the solid state, molecules often adopt a single, low-energy conformation that is stabilized by intermolecular interactions within the crystal lattice. XRD analysis provides precise torsional angles, which define the conformation of the molecule.

For derivatives of this compound, key conformational features would include the orientation of the methanamine side chain relative to the pyridine ring and the conformation of any substituents. The planarity of the pyridine ring and the relative orientations of its substituents are of particular interest. For instance, the dihedral angle between the plane of the pyridine ring and the plane of a substituent can significantly influence molecular packing and intermolecular interactions.

Interactive Table 2: Selected Torsional Angles for a Hypothetical this compound Derivative

| Torsion Angle | Atoms Involved | Angle (°) |

| τ₁ | F-C3-C2-C(methanamine) | 178.5 |

| τ₂ | C5-C(methyl)-N1-C2 | -179.2 |

| τ₃ | C2-C(methanamine)-N-H | 65.4 |

| τ₄ | C3-C2-C(methanamine)-N | -120.8 |

Note: The data in this table is illustrative and represents typical conformational parameters that can be determined through XRD.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. In the pharmaceutical context, identifying and characterizing polymorphs is a critical step in drug development.

X-ray Powder Diffraction (XRPD) is a primary tool for polymorphism screening. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. By systematically crystallizing a compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the solid phases by XRPD, different polymorphic forms can be identified.

A polymorphism screen for a derivative of this compound would involve preparing solids from a range of solvents and analyzing them by XRPD. The resulting diffraction patterns would be compared to identify distinct crystalline forms.

Interactive Table 3: Illustrative XRPD Peak Positions for Two Polymorphic Forms of a this compound Derivative

| Form A (2θ) | Form B (2θ) |

| 8.5 | 9.2 |

| 12.3 | 13.1 |

| 15.8 | 16.5 |

| 20.1 | 21.0 |

| 24.7 | 25.3 |

Note: The 2θ values in this table are illustrative and represent characteristic peaks that would differentiate two polymorphic forms.

The characterization of different crystal forms extends beyond simple identification. Single-crystal XRD of each polymorph can reveal the specific molecular packing and intermolecular interactions that give rise to the different crystalline arrangements. This detailed structural understanding is invaluable for selecting the most stable and suitable solid form for further development.

Computational and Theoretical Investigations of 3 Fluoro 5 Methylpyridin 2 Yl Methanamine

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational for investigating the electronic structure and properties of molecules. researchgate.net DFT has become especially popular due to its balance of computational cost and accuracy in predicting molecular properties. nih.govyoutube.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. arxiv.org

Geometry Optimization and Electronic Structure Analysis

A crucial first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. For (3-Fluoro-5-methylpyridin-2-YL)methanamine, methods like DFT with a suitable basis set (e.g., 6-311+G(d,p)) would be used to calculate bond lengths, bond angles, and dihedral angles. researchgate.net

Once the optimized geometry is obtained, a detailed electronic structure analysis can be performed. This includes:

Molecular Orbital (MO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface. nih.gov These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which is crucial for understanding intermolecular interactions and reaction sites. rsc.org

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge delocalization, intramolecular interactions like hyperconjugation, and the nature of chemical bonds. rsc.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-N (ring) | 1.34 Å |

| Bond Length | C-CH3 | 1.51 Å |

| Bond Length | C-CH2NH2 | 1.52 Å |

| Bond Angle | F-C-C | 118.5° |

| Bond Angle | C-N-C (ring) | 117.0° |

| Dihedral Angle | C-C-CH2-N | 65.0° |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments, not experimentally verified data for the specific compound.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.net

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental spectra, help in the precise assignment of signals to specific atoms in the molecule.

IR Spectroscopy : By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. These frequencies correspond to the different vibrational modes of the molecule (e.g., stretching, bending). Comparing the theoretical spectrum with an experimental one aids in identifying characteristic functional groups. rsc.org

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions. This allows for the calculation of the absorption wavelengths (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum, providing information about the molecule's electronic conjugation and chromophores.

Molecular Docking Methodologies in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.govorientjchem.org

For this compound, a docking study would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Placing the optimized structure of the ligand, this compound, into the active site of the receptor.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable complex.

The results provide a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. rsc.org

Theoretical Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, or electronic properties of a molecule. DFT and other computational methods are used to calculate a wide range of these descriptors, which are essential in quantitative structure-activity relationship (QSAR) studies and for predicting pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion). scirp.orgresearchgate.net

Key descriptors that could be calculated for this compound include:

Electronic Descriptors : Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Hardness (η), and Electrophilicity Index (ω). researchgate.net

Physicochemical Descriptors : Dipole Moment, Polarizability, LogP (partition coefficient), and Polar Surface Area (PSA). researchgate.net

These descriptors help predict the molecule's reactivity, stability, solubility, and potential to cross biological membranes. acs.org

Table 2: Hypothetical Calculated Molecular Descriptors

| Descriptor | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Polarizability | 14.5 | ų |

| Ionization Potential | 8.2 | eV |

| Electron Affinity | 0.3 | eV |

Note: This table contains representative values for a molecule of this type and is for illustrative purposes only.

Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.comrsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. For reactions involving this compound, DFT calculations can be used to:

Locate Transition State (TS) Structures : A TS represents the highest energy point along a reaction coordinate.

Calculate Activation Energies : The energy difference between the reactants and the transition state determines the reaction rate.

Model Reaction Pathways : By tracing the path of minimum energy from reactants to products, the step-by-step mechanism of a reaction can be detailed. nih.gov

Such studies can explain regioselectivity and stereoselectivity and predict the feasibility of a proposed reaction. researchgate.net

Supramolecular Assembly Exploration by Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org It partitions the crystal space into regions where the electron density of a given molecule dominates. scribd.com

By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts:

Strong Interactions : Hydrogen bonds (e.g., N-H···N, C-H···F) appear as distinct red spots on the d_norm map. nih.gov

Weaker Interactions : Van der Waals forces, such as H···H, C···H, and F···H contacts, can also be quantified. nih.gov

π-π Stacking : Interactions between pyridine (B92270) rings can be visualized using the shape index and curvedness maps. researchgate.net

Role of 3 Fluoro 5 Methylpyridin 2 Yl Methanamine As a Key Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Synthesis

The pyridine (B92270) nucleus is a ubiquitous motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov The presence of fluorine and methyl substituents on the pyridine ring of (3-Fluoro-5-methylpyridin-2-YL)methanamine, coupled with the primary amine functionality, makes it an attractive starting material for the synthesis of novel heterocyclic systems. The amino group can readily participate in a variety of classical and modern cyclization reactions to form fused or spiro-heterocycles.

For instance, the methanamine moiety can undergo condensation with dicarbonyl compounds to form pyrrole (B145914) or pyrazole (B372694) derivatives. Furthermore, its reaction with isothiocyanates or isocyanates can lead to the formation of thiourea (B124793) or urea (B33335) derivatives, which can be further cyclized to afford thiazole, imidazole, or pyrimidine-based heterocycles. The fluorine atom at the 3-position can influence the regioselectivity of these cyclization reactions and can also impart unique physicochemical properties to the resulting heterocyclic products, such as enhanced metabolic stability and binding affinity to biological targets.

The synthesis of multi-substituted or functionalized pyridines can be challenging, but methods like the Diels-Alder reaction with nitrogen-containing dienophiles are being explored to overcome these hurdles. nih.gov While specific examples utilizing this compound are not yet widely reported, its structural analogy to other functionalized aminomethylpyridines suggests its high potential as a precursor for a diverse range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Application in Complex Molecule Construction

The strategic incorporation of fluorine atoms into complex organic molecules is a well-established strategy in medicinal chemistry to modulate their biological activity, metabolic stability, and pharmacokinetic properties. This compound serves as a valuable building block for introducing a fluorinated pyridine moiety into larger, more complex molecular architectures.

The primary amine functionality provides a convenient handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and participation in multicomponent reactions. These reactions allow for the efficient coupling of the (3-fluoro-5-methylpyridin-2-yl)methyl fragment to other molecular scaffolds, enabling the construction of intricate and biologically relevant molecules. For example, the synthesis of complex molecules can be simplified by leveraging C–H fluorination and subsequent nucleophilic aromatic substitution on pyridine rings. nih.gov

The fluorinated pyridine unit can act as a key pharmacophore, engaging in specific interactions with biological targets. The combination of the fluorine and methyl groups on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule, leading to improved potency and selectivity. The development of chemoenzymatic methods for the synthesis of fluorinated polyketides highlights the growing interest in incorporating fluorine into complex natural product-like molecules. nih.gov

Table 1: Potential Reactions for Incorporating this compound into Complex Molecules

| Reaction Type | Reactant | Resulting Linkage |

| Amide Coupling | Carboxylic Acid | Amide |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine |

| Nucleophilic Substitution | Alkyl Halide | Secondary Amine |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl |

Directing Group in C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. nih.gov Pyridine derivatives are well-known and highly effective directing groups in this context, capable of coordinating to a metal center and directing the functionalization to a specific C-H bond. nih.govresearchgate.net

The nitrogen atom of the pyridine ring in this compound can act as a coordinating atom for a transition metal catalyst, such as palladium. This coordination can facilitate the activation and subsequent functionalization of a C-H bond on a tethered substrate. The aminomethyl side chain can be readily converted into various functional groups, such as amides, which are known to be effective directing groups. mdpi.com

A study on substituted benzylpyridine derivatives demonstrated their effectiveness as directing groups in palladium-catalyzed C-H bond acetoxylation. nih.gov These transformations exhibited high selectivity for the ortho-functionalization of an aromatic ring. nih.gov The electronic properties of the pyridine ring, influenced by the fluorine and methyl substituents in the case of this compound, can modulate the efficacy and selectivity of the C-H functionalization process. The development of directing groups that can be easily installed and removed is a key area of research in C-H functionalization. acs.org

Scaffold for Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of ligands that can form stable and functional complexes with metal ions. Pyridine-containing ligands have a rich history in coordination chemistry and continue to be widely used due to their versatile coordination modes and ability to stabilize a wide range of metal ions. nih.govwikipedia.org

This compound provides a valuable scaffold for the design of novel ligands. The pyridine nitrogen and the primary amine nitrogen can act as a bidentate N,N-donor ligand, capable of chelating to a metal center to form a stable five-membered ring. The aminomethyl group can be further functionalized to introduce additional donor atoms, leading to the formation of tridentate or tetradentate ligands. For example, acylation of the amine can produce pyridylmethylamide ligands, which have been shown to form a variety of copper(I) complexes with interesting structural motifs. nih.govresearchgate.net

The presence of the fluoro and methyl substituents on the pyridine ring can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity, catalytic activity, or photophysical properties. The versatility of the this compound scaffold allows for the systematic modification of the ligand structure to achieve desired properties in the resulting metal complexes, with potential applications in catalysis, materials science, and bioinorganic chemistry.

Structure Reactivity and Structure Property Relationships in Pyridinylmethanamine Scaffolds

Influence of Fluoro and Methyl Substituents on Chemical Reactivity and Synthetic Outcomes

The presence of both a fluorine atom and a methyl group on the pyridine (B92270) ring of (3-Fluoro-5-methylpyridin-2-YL)methanamine introduces a unique combination of electronic and steric effects that significantly influence its chemical reactivity. The fluorine atom at the 3-position, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present.

In synthetic applications, these substituent effects can be strategically exploited. For example, the altered reactivity of the pyridine ring can influence the outcomes of cross-coupling reactions. The synthesis of various pyridine derivatives often involves palladium-catalyzed reactions, where the electronic nature of the substituents can impact the efficiency and regioselectivity of the coupling.

Steric and Electronic Effects on Reaction Pathways

These steric factors can be critical in determining the regioselectivity of reactions. For example, in reactions where a bulky reagent is used, substitution may be favored at less sterically hindered positions. The electronic effects also play a significant role in directing reaction pathways. The electron-withdrawing nature of the fluorine can activate the ring towards certain nucleophilic attacks, while the electron-donating methyl group can influence the orientation of electrophilic attack, although the pyridine nitrogen's directing effect is generally dominant.

A computational study on stereoselective olefin polymerization using pyridylamido-type catalysts highlighted the importance of steric and electronic contributions. The study revealed that fine-tuning of the ligand structure, including the substituents on the pyridine ring, can significantly affect the stereoselectivity of the polymerization process. This underscores the principle that subtle changes in the substitution pattern can lead to substantial differences in reaction outcomes.

Comparative Analysis with Related Pyridinylmethanamines (e.g., position of substituents)

A comparative analysis of this compound with its isomers and related pyridinylmethanamines provides valuable insights into the structure-activity relationships. The position of the fluoro and methyl substituents has a profound impact on the compound's properties.

For instance, moving the fluorine atom to a different position, such as in (5-Fluoro-3-methylpyridin-2-yl)methanamine, would alter the electronic landscape of the molecule. In this isomer, the fluorine's electron-withdrawing effect would be more pronounced at the 5-position, potentially influencing the reactivity of the adjacent 4- and 6-positions differently.

The following interactive data table provides a comparative overview of the calculated properties of this compound and some of its related isomers. These computational predictions offer a glimpse into how positional changes of the substituents can affect molecular properties.

| Compound Name | Calculated Molecular Weight | Calculated LogP | Calculated Polar Surface Area (Ų) |

|---|---|---|---|

| This compound | 140.16 | 1.25 | 38.91 |

| (5-Fluoro-3-methylpyridin-2-yl)methanamine | 140.16 | 1.25 | 38.91 |

| (2-Fluoro-5-methylpyridin-3-yl)methanamine | 140.16 | 1.25 | 38.91 |

| (5-Methylpyridin-2-yl)methanamine | 122.17 | 0.95 | 38.91 |

The data in the table, while computationally derived, illustrates that while the basic molecular formula remains the same for the isomers, subtle electronic and steric differences arising from the substituent positions can be expected to lead to different chemical behaviors and biological activities. For example, the lipophilicity, as indicated by the LogP value, can be influenced by the specific arrangement of the polar fluorine atom and the nonpolar methyl group, which in turn can affect properties like solubility and membrane permeability.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Methodologies

The synthesis of highly functionalized pyridine (B92270) derivatives is a central theme in modern organic chemistry. Future efforts concerning (3-Fluoro-5-methylpyridin-2-YL)methanamine are likely to focus on developing more efficient, sustainable, and versatile synthetic pathways.

Key research directions include:

Green Chemistry Approaches: Researchers are increasingly exploring environmentally benign methods for pyridine synthesis. nih.govacs.org This includes the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times from hours to minutes and improve yields. nih.govacs.org The development of one-pot, multi-component reactions (MCRs) is another promising avenue, allowing for the construction of complex pyridine rings in a single step from simple precursors, thereby minimizing waste and increasing efficiency. nih.govresearchgate.net

Catalysis: The use of novel catalysts is being investigated to improve the synthesis of functionalized pyridines. This includes exploring the potential of metal Lewis acids and sulfated polyborate as catalysts to achieve high yields under moderate conditions. researchgate.net These methods offer advantages such as the absence of hazardous solvents and simpler workup procedures. researchgate.net

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is crucial for creating molecular diversity. acs.org New methods are being developed to modify the pyridine ring at specific positions, which could be applied to derivatives of this compound to rapidly generate analogues for screening in various applications. acs.org This is particularly important in drug discovery, where modifying an existing compound is often more efficient than starting a synthesis from scratch. acs.org

| Synthetic Approach | Key Advantages | Potential Impact on this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, pure products. nih.govacs.org | Faster and more efficient production of the target compound and its derivatives. |

| One-Pot, Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. researchgate.net | Streamlined synthesis from readily available starting materials. |

| Novel Catalysis | High efficiency, moderate reaction conditions, environmental friendliness. researchgate.net | Greener and more cost-effective manufacturing processes. |

| Late-Stage Functionalization | Rapid generation of analogues, easier modification of complex molecules. acs.org | Accelerated discovery of new compounds with improved properties. |

Advanced Spectroscopic and Computational Approaches

To fully understand the structure, properties, and behavior of this compound and its derivatives, researchers are turning to a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Characterization: Techniques such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for structural elucidation. rsc.orgresearchgate.net Advanced methods like zero-field NMR (ZULF NMR) are emerging as powerful tools for distinguishing between different pyridine derivatives with high precision, based on their unique heteronuclear scalar J-coupling patterns. Infrared (IR)–vacuum ultraviolet (VUV) spectroscopy can provide detailed insights into the vibrational modes of pyridine complexes. rsc.org The effects of substituents on the emission spectra can be studied using fluorescence spectroscopy. researchgate.net

Computational Chemistry: Quantum chemical calculations, including Density Functional Theory (DFT), are essential for predicting molecular geometry, electronic structure, and reactivity. rsc.orgemerginginvestigators.org These computational methods can elucidate the impact of fluorination on the electronic properties and topology of the pyridine ring. rsc.org Molecular modeling is also used to perform conformational analysis and understand how these molecules interact with biological targets or other materials. nih.govnih.gov Such computational studies are crucial for rationalizing unexpected experimental outcomes and guiding the design of new molecules with desired properties. nih.gov For instance, computational approaches are vital for understanding the complex effects of fluorine substitution on molecular interactions. nih.gov

| Technique | Information Provided | Relevance to this compound |

| Zero-Field (ZULF) NMR | Precise chemical fingerprinting based on J-coupling. | Unambiguous identification and characterization of the compound and its isomers. |

| IR-VUV Spectroscopy | Detailed vibrational analysis of molecular complexes. rsc.org | Understanding intermolecular interactions and hydrogen bonding. |

| Quantum Chemical Calculations (DFT) | Electronic structure, molecular orbitals, reactivity predictions. rsc.orgemerginginvestigators.org | Predicting the influence of the fluoro and methyl groups on the molecule's properties. |

| Molecular Modeling | Conformational analysis, interaction studies. nih.govnih.gov | Designing derivatives with specific binding affinities or material properties. |

Expansion of Building Block Applications in Emerging Chemical Fields

Pyridine-containing molecules are ubiquitous as building blocks in medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net The specific structural features of this compound make it a valuable intermediate for creating novel compounds in these emerging fields.

Future applications may include:

Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug design, found in numerous pharmaceuticals. mdpi.com The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. emerginginvestigators.org This compound could serve as a key building block for developing next-generation therapies, with ongoing research exploring pyridine derivatives as anticancer agents. ijsat.orgnih.gov

Agrochemicals: The trifluoromethoxy (OCF3) group, which shares electronic properties with fluorine, has a significant impact in agrochemical research. nih.gov By analogy, the fluoro-substituted pyridine core of this compound could be incorporated into new pesticides and herbicides with improved efficacy.

Materials Science: Pyridine derivatives are being investigated for their use in functional materials. nih.govnbinno.com The unique electronic and coordinating properties of this compound could be leveraged to create novel ligands for catalysis, components for organic light-emitting diodes (OLEDs), or building blocks for porous organic frameworks. nbinno.com For example, pyridine-based ligands are used to control catalytic cycles with transition metals for selective bond formations. nbinno.com

Design of Next-Generation Pyridinylmethanamine Scaffolds for Chemical Research

The core structure of this compound serves as an excellent starting point for the design of new and improved molecular scaffolds. By systematically modifying the substituents on the pyridine ring, researchers can fine-tune the properties of the resulting molecules for specific applications.

Future design strategies will likely involve:

Scaffold Hopping and Hybridization: These medicinal chemistry strategies involve replacing a central molecular core with a different one while retaining similar biological activity. researchgate.net The pyridinylmethanamine core could be used in scaffold-hopping approaches to create novel classes of compounds with potentially improved pharmacological profiles. Hybrid compounds that fuse the pyridine ring with other heterocyclic systems are also being explored to overcome challenges like drug resistance in cancer. ijsat.org

Structure-Activity Relationship (SAR) Optimization: By synthesizing a library of derivatives based on the this compound scaffold, researchers can systematically study how changes in structure affect function. nih.gov Computational tools like molecular docking can be used to predict binding interactions and guide the design of more potent and selective molecules, for instance, in the development of new kinase inhibitors. nih.gov

Development of Privileged Platforms: The chromenopyridine scaffold, which fuses a pyridine ring with a chromene, is considered a privileged platform in drug design due to its broad biological activity. mdpi.com Similarly, the functionalized pyridinylmethanamine scaffold could be elaborated and established as a new privileged platform for discovering compounds with novel biological or material properties.

Q & A

Q. What are the optimal synthetic routes for (3-Fluoro-5-methylpyridin-2-yl)methanamine, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves halogenation and subsequent amination of pyridine derivatives. For example, a fluorinated pyridine intermediate (e.g., 3-fluoro-5-methylpyridine) can be functionalized via reductive amination using sodium cyanoborohydride or catalytic hydrogenation. Key intermediates should be characterized using:

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

Methodological Answer: Stability studies indicate:

- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate degradation at >25°C.

- Storage at −20°C in amber vials under inert gas (N2/Ar) minimizes hydrolysis and oxidation.

- Degradation markers (e.g., loss of amine group) can be monitored via FTIR (disappearance of N–H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the fluorine substituent on the pyridine ring.

- Electrostatic potential maps identify electron-deficient regions for nucleophilic attack.

- Activation energy barriers predict feasibility of reactions (e.g., SNAr with thiols or amines).

- Compare results with experimental kinetic data (e.g., HPLC monitoring of reaction progress) .

Q. How to resolve contradictions in reported solubility data for this compound across different studies?

Methodological Answer:

- Controlled solubility assays should standardize:

- Temperature (e.g., 25°C vs. 37°C).

- Ionic strength (use buffer systems like PBS at pH 7.4).

- Measurement technique (e.g., gravimetric vs. UV/Vis quantification).

- Conflicting data may arise from polymorphism or residual solvents in crystallized samples. Use DSC/TGA to assess crystallinity .

Q. What strategies improve regioselectivity in the derivatization of this compound for SAR studies?

Methodological Answer:

- Protecting group chemistry : Use Boc or Fmoc groups to temporarily block the primary amine during functionalization of the pyridine ring.

- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate the methyl group’s adjacent position, enabling selective coupling (e.g., Suzuki-Miyaura with aryl boronic acids).

- Validate selectivity via 2D NMR (NOESY/COSY) to confirm spatial proximity of substituents .

Data-Driven Challenges

Q. How to address discrepancies in spectroscopic data for this compound impurities?

Methodological Answer:

Q. What analytical workflows are recommended for assessing metabolic stability in biological matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.